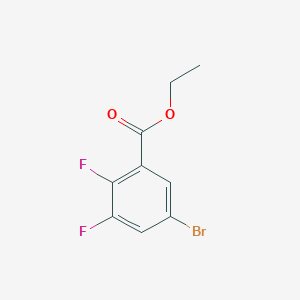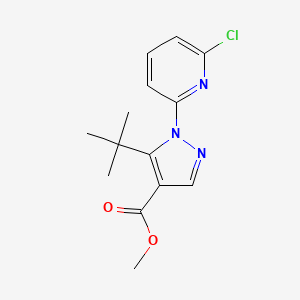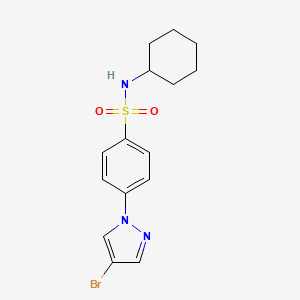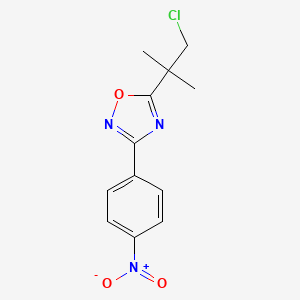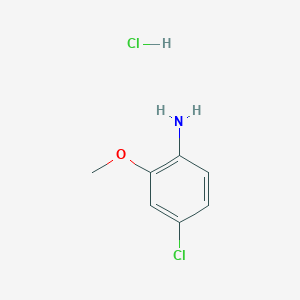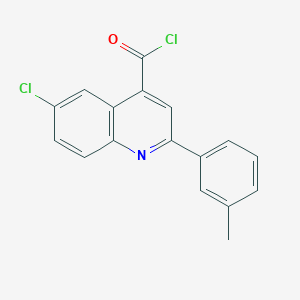
6-Chloro-2-(3-methylphenyl)quinoline-4-carbonyl chloride
Vue d'ensemble
Description
Applications De Recherche Scientifique
Structural and Optical Properties
Research has investigated the structural and optical properties of quinoline derivatives, such as the synthesis and characterization of thin films of various quinoline compounds. These studies focus on aspects like the crystalline structure, optical properties, and electronic transitions of these materials, which are significant for applications in materials science and photonics (Zeyada, El-Nahass, & El-Shabaan, 2016).
Synthesis and Chemical Reactions
Several studies have focused on the synthesis and chemical reactions involving quinoline derivatives. This includes the exploration of different synthetic routes, reaction mechanisms, and the formation of various quinoline-related compounds. For example, the reaction of epichlorohydrin with aromatic amines has been investigated to understand the formation of different chlorinated quinoline compounds (Kutkevichus & Shablinskas, 1971).
Biological Activities and Applications
Research into the biological activities of quinoline derivatives is extensive, with studies exploring their potential antimicrobial and antiviral properties. These compounds, including various pyrazolo[3,4-b]quinoline derivatives, are of interest due to their wide range of potential biological applications (Kumara et al., 2016).
Photovoltaic and Electronic Properties
Quinoline derivatives have been studied for their photovoltaic properties, with research exploring their application in organic–inorganic photodiode fabrication. This involves studying the electrical properties of these compounds under different conditions, indicating their potential use in electronic devices and solar energy applications (Zeyada, El-Nahass, & El-Shabaan, 2016).
Propriétés
IUPAC Name |
6-chloro-2-(3-methylphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO/c1-10-3-2-4-11(7-10)16-9-14(17(19)21)13-8-12(18)5-6-15(13)20-16/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCULIGTVBHLLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(3-methylphenyl)quinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





